2,2'-Methylenebis(3-hydroxy-4H-1-benzopyran-4-one)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-Methylenebis(3-hydroxy-4H-chromen-4-one) is a complex organic compound belonging to the class of chromenes. Chromenes are bicyclic oxygen heterocycles containing a benzene fusion ring at a 5,6-positioned 4H-pyran ring system. This compound is known for its versatile biological profiles and has attracted considerable attention in medicinal and pharmaceutical chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2’-Methylenebis(3-hydroxy-4H-chromen-4-one) can be synthesized through a one-pot synthesis using different 2-benzylidene malononitriles and substituted resorcinols in the presence of methanol and calcium hydroxide at room temperature . Another method involves the reaction of resorcinol and diethylamine to form the phenoxide anion and electrophilic diethylamine .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, optimized for higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
2,2’-Methylenebis(3-hydroxy-4H-chromen-4-one) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the compound into hydroquinones.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the chromene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens and nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Various substituted chromenes depending on the reagents used.
Scientific Research Applications
2,2’-Methylenebis(3-hydroxy-4H-chromen-4-one) has numerous scientific research applications:
Mechanism of Action
The mechanism of action of 2,2’-methylenebis(3-hydroxy-4H-chromen-4-one) involves its interaction with various molecular targets and pathways. For instance, it exhibits potent anticholinergic activities, which are modulated in the presence of human serum albumin . The compound stabilizes the α-helical structure of human serum albumin, influencing its biological activity .
Comparison with Similar Compounds
Similar Compounds
3,3’-Methylenebis(2-hydroxy-4H-chromen-4-one): Similar structure but different substitution pattern.
3,3’-Methylenebis(4-hydroxy-2H-chromen-2-one): Another coumarin derivative with potent anticholinergic activities.
Uniqueness
2,2’-Methylenebis(3-hydroxy-4H-chromen-4-one) is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
CAS No. |
88470-03-5 |
---|---|
Molecular Formula |
C19H12O6 |
Molecular Weight |
336.3 g/mol |
IUPAC Name |
3-hydroxy-2-[(3-hydroxy-4-oxochromen-2-yl)methyl]chromen-4-one |
InChI |
InChI=1S/C19H12O6/c20-16-10-5-1-3-7-12(10)24-14(18(16)22)9-15-19(23)17(21)11-6-2-4-8-13(11)25-15/h1-8,22-23H,9H2 |
InChI Key |
JEJVPUPQGHZASN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(O2)CC3=C(C(=O)C4=CC=CC=C4O3)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.